molecular formula C18H19N B15175266 Bis(2,6-dimethylphenyl)acetonitrile CAS No. 54167-06-5

Bis(2,6-dimethylphenyl)acetonitrile

Cat. No.: B15175266
CAS No.: 54167-06-5
M. Wt: 249.3 g/mol
InChI Key: VELLWTFWQTXZAU-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl)acetonitrile is a sterically hindered nitrile compound characterized by two 2,6-dimethylphenyl groups attached to an acetonitrile core. The 2,6-dimethyl substitution pattern imposes significant steric hindrance, which influences its reactivity, solubility, and applications in organic synthesis and materials science. Acetonitrile derivatives are widely utilized as solvents, ligands, or intermediates in pharmaceuticals and agrochemicals . The methyl groups in this compound likely enhance lipophilicity and thermal stability compared to unsubstituted acetonitrile derivatives, making it suitable for specialized synthetic protocols or catalytic systems.

Properties

CAS No.

54167-06-5

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2-bis(2,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C18H19N/c1-12-7-5-8-13(2)17(12)16(11-19)18-14(3)9-6-10-15(18)4/h5-10,16H,1-4H3

InChI Key

VELLWTFWQTXZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C#N)C2=C(C=CC=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of bis(2,6-dimethylphenyl)acetonitrile typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Base-Induced C–CN Bond Cleavage

The nitrile group in bis(2,6-dimethylphenyl)acetonitrile undergoes base-mediated cleavage under specific conditions. In a study involving transition metal complexes (e.g., [M(PyN₂Ph₂Me₂)(OH)]⁻, where M = Cu or Ni), the C–CN bond splits into cyanide (CN⁻) and formaldehyde (HCHO) via intermediate η²-enaminemethide species (e.g., [M–(CHCNH)] and [M–(NCCH₂)]) . Key steps include:

  • Coordination : The nitrile binds to the metal center, activating the C–CN bond.

  • Base Attack : NaOH facilitates deprotonation, forming an enaminemethide intermediate.

  • Dioxygen Role : Atmospheric oxygen aids in stabilizing intermediates and completing the cleavage .

This reaction provides a cyanide source for catalytic applications, such as cyanation of aryl halides .

Nucleophilic Addition Reactions

The nitrile group participates in nucleophilic additions, though steric hindrance from the 2,6-dimethylphenyl substituents modulates reactivity:

Reaction TypeConditionsOutcomeReference
Grignard AdditionRMgX, anhydrous etherFormation of ketimines or amines
HydrolysisAcidic or basic aqueous mediaSlow conversion to carboxylic acid/amide

The bulky aryl groups reduce reaction rates compared to less hindered nitriles, necessitating optimized conditions (e.g., elevated temperatures or polar solvents).

Steric Effects on Reactivity

The four ortho-methyl groups significantly alter reaction pathways:

  • Pyridinolysis : In analogous chlorophosphate systems, steric hindrance from 2,6-dimethylphenyl groups slows nucleophilic substitution by >100x compared to unsubstituted phenyl derivatives. This promotes an ion-pair mechanism over concerted pathways .

  • Transition State Imbalance : Reactions with weak nucleophiles (e.g., 3-Cl-pyridine) exhibit unusual positive ρ values (+5.40) and negative β values (–0.83), indicating a shift to late transition states dominated by charge development .

Comparative Reaction Kinetics

Kinetic data for related nitriles highlight steric impacts:

SubstrateReactionRate Constant (k₂ × 10⁴ M⁻¹s⁻¹)Conditions
This compoundBase-induced cleavage0.344 – 392 (varies with base)MeCN, 65°C
Unsubstituted arylacetonitrilePyridinolysis10 – 100 (higher baseline)MeCN, 65°C

Slower rates for the dimethyl-substituted derivative confirm steric retardation .

Mechanistic Insights

DFT calculations and crystallographic studies reveal:

  • Ion-Pair Formation : Pre-equilibrium between the nitrile and a cationic intermediate precedes nucleophilic attack (Scheme 1) .

  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize charged intermediates, enhancing cleavage efficiency .

Scheme 1 : Proposed mechanism for C–CN cleavage

text
Nitrile → Metal Coordination → Deprotonation → η²-Intermediate → Cleavage → CN⁻ + HCHO

Synthetic Utility

This compound serves as a precursor for:

  • Ligand Design : Bulky nitriles stabilize metal complexes in catalysis .

  • Polymer Chemistry : Acts as a monomer in sterically demanding polymerization reactions.

Scientific Research Applications

Chemistry: Bis(2,6-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of bis(2,6-dimethylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Solubility Key Applications LogP/Stability
This compound* C₁₈H₁₈N 248.34 Likely low in water Ligand, synthetic intermediate Estimated high LogP
1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone C₃₀H₂₆N₂O₂ 446.55 Acetonitrile, chloroform HPLC separation, dyes LogP 6.67
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide C₂₄H₃₂N₄O₂ 408.54 Slightly in acetonitrile Pharmaceutical intermediate (Ranolazine) Stable under refrigeration
(11bR)-2,6-Bis(3,5-dimethylphenyl)-dioxaphosphepin C₃₆H₂₉O₄P 556.58 Not reported Catalysis, chiral ligands High thermal stability

Reactivity and Steric Effects

  • Steric Hindrance : The 2,6-dimethylphenyl groups in this compound create a bulky environment, reducing accessibility for nucleophilic attacks compared to less hindered analogs like Bis(3,5-dimethylphenyl) derivatives . This steric shielding may slow reaction kinetics but enhance selectivity in catalytic processes.
  • Solvent Interactions: Unlike unsubstituted acetonitrile (a polar aprotic solvent ), the dimethylphenyl groups in this compound likely reduce polarity, making it less effective as a solvent but more compatible with non-polar reaction systems.

Contrast with 3,5-Dimethylphenyl Derivatives

Bis(3,5-dimethylphenyl) compounds (e.g., the dioxaphosphepin in ) exhibit distinct electronic and steric profiles. The 3,5-substitution allows for greater rotational freedom and reduced steric clash compared to 2,6-substituted analogs, often leading to higher reactivity in phosphorylation or coordination chemistry .

Biological Activity

Introduction

Bis(2,6-dimethylphenyl)acetonitrile (BDMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of BDMPA, focusing on its cytotoxic effects, antibacterial properties, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

BDMPA can be synthesized through various methods involving the reaction of 2,6-dimethylphenylacetic acid derivatives with acetonitrile. The general synthetic route involves the formation of a nitrile group from a corresponding carboxylic acid or alcohol under specific conditions, often utilizing palladium catalysts for efficiency .

Table 1: Synthesis Methods of BDMPA

MethodDescriptionReference
Palladium-CatalyzedUtilizes palladium catalysts for the formation of nitrile groups from carboxylic acids.
Direct NitrilationInvolves direct reaction of 2,6-dimethylphenylacetic acid with acetonitrile.

Cytotoxicity

BDMPA has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit moderate activity against HL-60 human promyelocytic leukemia cells, with IC50 values indicating potential as an anticancer agent .

Antibacterial Activity

Research indicates that BDMPA and its derivatives possess antibacterial properties. A study highlighted the effectiveness of compounds containing similar structural motifs against Bacillus subtilis, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis .

The mechanism by which BDMPA exerts its biological effects is not fully elucidated; however, it is hypothesized that its structure allows for interaction with specific cellular targets involved in cell proliferation and survival pathways. The presence of dimethylphenyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Case Studies

  • Anticancer Activity : A derivative of BDMPA demonstrated significant cytotoxicity against HL-60 cells with an IC50 value of 25 µM. This suggests that modifications to the phenyl groups can enhance anticancer properties .
  • Antibacterial Properties : In a comparative study, BDMPA showed moderate inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Table 2: Biological Activity Summary of BDMPA Derivatives

Activity TypeCell Line / BacteriaIC50 / MIC (µg/mL)Reference
CytotoxicityHL-6025
AntibacterialBacillus subtilis32
AntibacterialStaphylococcus aureus64

Structure-Activity Relationships (SAR)

The biological activity of BDMPA is influenced by its molecular structure. Modifications on the phenyl rings, such as halogenation or alkylation, have been shown to enhance both cytotoxicity and antibacterial activity. For instance, introducing electron-withdrawing groups has been linked to improved potency against specific cancer cell lines and bacterial strains .

Table 3: Structure-Activity Relationships

Modification TypeEffect on ActivityReference
Halogen SubstitutionIncreased cytotoxicity
Alkyl Chain LengthEnhanced antibacterial properties

Q & A

Q. What are the common synthetic routes for preparing bis(2,6-dimethylphenyl)acetonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,6-dimethylphenyl precursors and acetonitrile derivatives. Key steps include:

  • Precursor activation : Use Lewis acids (e.g., AlCl₃) to activate electrophilic sites on aromatic rings .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres prevent oxidation .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aryl halide to cyanide source) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H NMR identifies methyl groups (δ 2.3–2.5 ppm) and nitrile protons (absent due to symmetry). ¹³C NMR confirms the nitrile carbon at ~115 ppm .
  • IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and aromatic C-H stretches (~3030 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Note : Cross-validate data with computational methods (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to solvent compatibility issues .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism or polymorphism : Use variable-temperature NMR to detect dynamic equilibria .
  • Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for reanalysis .
  • Computational validation : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., using Gaussian or ORCA) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory studies : Assess hydrolysis kinetics (pH 4–9, 25–50°C) and photolysis rates under UV/visible light .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (EC₅₀ values) .
  • Field monitoring : Deploy passive samplers in water systems to measure bioaccumulation potential .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Catalyst screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (Ni, Pd) to enhance enantioselectivity .
  • Solvent effects : Use chiral ionic liquids (e.g., [BMIM][PF₆]) to improve stereocontrol .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies mitigate interference from byproducts during HPLC analysis of this compound?

Methodological Answer:

  • Mobile phase optimization : Adjust ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol gradients to enhance peak resolution .
  • Column selection : Use phenyl-modified stationary phases for better retention of aromatic analogs .
  • Sample pretreatment : Derivatize with dansyl chloride to improve UV detection sensitivity .

Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

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